molecular formula C11H12O2 B1268166 4-(Cyclopropylmethoxy)benzaldehyde CAS No. 164520-99-4

4-(Cyclopropylmethoxy)benzaldehyde

Cat. No.: B1268166
CAS No.: 164520-99-4
M. Wt: 176.21 g/mol
InChI Key: PVQVSKYXCMWDFN-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C11H12O2. It is characterized by a benzaldehyde core substituted with a cyclopropylmethoxy group at the para position. This compound is used in various chemical syntheses and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

4-(Cyclopropylmethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . Additionally, this compound can act as a chemosensitizing agent, enhancing the efficacy of conventional antifungal drugs .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by disrupting cellular redox homeostasis, which can lead to oxidative stress and subsequent cellular damage . It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, this compound targets antioxidation components, thereby inhibiting fungal growth and enhancing the sensitivity of fungal pathogens to antifungal agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It disrupts the function of enzymes involved in antioxidation, such as superoxide dismutases and glutathione reductase . This disruption leads to an imbalance in cellular redox states, resulting in oxidative stress. Additionally, this compound can form adducts with proteins, further inhibiting their function and contributing to its antifungal properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained oxidative stress and cellular damage, highlighting the importance of controlled usage in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exert beneficial effects by enhancing the sensitivity of fungal pathogens to antifungal agents . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . These findings underscore the need for careful dosage optimization to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox homeostasis and antioxidation . It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . The compound’s role in disrupting cellular redox states makes it a valuable tool for studying oxidative stress and related metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to permeate cellular membranes and accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is known to localize to cellular compartments involved in redox homeostasis, such as mitochondria and the endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to these specific compartments, where it can interact with key enzymes and proteins to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Cyclopropylmethoxy)benzaldehyde can be synthesized from 4-hydroxybenzaldehyde and (bromomethyl)cyclopropane. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzaldehyde is replaced by the cyclopropylmethoxy group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-(cyclopropylmethoxy)benzoic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-(Cyclopropylmethoxy)benzoic acid.

    Reduction: 4-(Cyclopropylmethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylmethoxy)benzaldehyde is used in scientific research for its role as an intermediate in the synthesis of more complex organic molecules. It is utilized in:

    Chemistry: As a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    4-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a cyclopropylmethoxy group.

    4-(Cyclopropylmethoxy)benzoic acid: Oxidized form of 4-(Cyclopropylmethoxy)benzaldehyde.

Uniqueness: this compound is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds where such properties are desired.

Properties

IUPAC Name

4-(cyclopropylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQVSKYXCMWDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337528
Record name 4-(Cyclopropylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164520-99-4
Record name 4-(Cyclopropylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164520-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopropylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclopropylmethoxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 4-hydroxybenzaldehyde (2.00 g), potassium carbonate (4.53 g) and acetone (50.0 mL), (bromomethyl)cyclopropane (3.32 g) was added and the mixture was refluxed for 9 hours. After cooling the reaction mixture to room temperature, the resulting precipitate was removed by filtration through Celite (registered trademark). The filtrate was concentrated under reduced pressure and, thereafter, the resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=90:10-50:50) to give the titled compound as a colorless oil (2.63 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(cyclopropylmethoxy)benzaldehyde in the synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide?

A1: this compound serves as a crucial building block in the multi-step synthesis of 3-(difluoromethoxy)-N-(3, 5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy) benzamide. [] The synthesis starts with the reaction of 3,4-dihydroxybenzaldehyde with (bromomethyl)cyclopropane to yield 3-hydroxy-4-cyclopropylmethoxy benzaldehyde. This compound is then further reacted to introduce the difluoromethoxy group and finally converted to the target benzamide derivative.

Q2: Are there alternative synthetic routes to the target benzamide that utilize different starting materials or intermediates?

A2: The provided research focuses solely on the specific synthetic route described. [] Exploring alternative synthetic approaches with different starting materials or intermediates could be an area of further research. This could potentially lead to a more efficient synthesis, improved yield, or different impurity profiles.

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